molecular formula C8H9N5O B12343286 2-imino-7-prop-2-enyl-5H-purin-6-one

2-imino-7-prop-2-enyl-5H-purin-6-one

Cat. No.: B12343286
M. Wt: 191.19 g/mol
InChI Key: HQBQPYQSKGBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-7-prop-2-enyl-5H-purin-6-one is a heterocyclic compound that belongs to the purine family. This compound is structurally related to adenine and guanine, which are key components of nucleic acids. The presence of the imino group and the prop-2-enyl substituent makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-7-prop-2-enyl-5H-purin-6-one typically involves the reaction of appropriate purine derivatives with allylating agents under controlled conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with allylamine to introduce the prop-2-enyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-7-prop-2-enyl-5H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Allylamine, other nucleophiles; reactions are conducted in organic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2-Imino-7-prop-2-enyl-5H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological processes due to its structural similarity to nucleic acid bases.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-imino-7-prop-2-enyl-5H-purin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, its structural similarity to nucleic acid bases allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: 6-Amino-9H-purin-6-one

    Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one

    Hypoxanthine: 6-Oxo-1,7-dihydro-6H-purin-6-one

Uniqueness

2-Imino-7-prop-2-enyl-5H-purin-6-one is unique due to the presence of the imino group and the prop-2-enyl substituent, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has the potential to form unique interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-imino-7-prop-2-enyl-5H-purin-6-one

InChI

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4-5H,1,3H2,(H2,9,12,14)

InChI Key

HQBQPYQSKGBGMF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC2=NC(=N)NC(=O)C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.